molecular formula C18H18ClN3O3S B2562988 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946229-04-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2562988
CAS RN: 946229-04-5
M. Wt: 391.87
InChI Key: MYUDNFCETSDANK-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Tobacco mosaic virus (TMV) is a widespread plant virus that causes significant damage and economic losses. Researchers have explored novel antiviral agents to combat TMV infections. The compound has demonstrated promising anti-TMV activity. Specifically:

Antimicrobial Properties

While the specific compound hasn’t been extensively studied, related pyrazole derivatives have shown antimicrobial potential. For instance:

  • Synthesized pyrazole derivatives were evaluated for antimicrobial activity against E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) .

Cytotoxicity and Structural Modifications

In experimental research, heating compounds similar to the one you described led to the formation of products substituted at the nitrogen atom of the imine C=N-H moiety and the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Mechanism of Action

    Target of action

    Compounds containing a benzothiazole moiety, like “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, have been found to exhibit anti-tubercular activity . They are thought to target the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

    Mode of action

    The benzothiazole moiety in “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” may interact with the active site of the DprE1 enzyme, inhibiting its function and leading to the death of the bacteria .

    Biochemical pathways

    The inhibition of the DprE1 enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria .

    Result of action

    The ultimate result of the action of “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” would be the death of Mycobacterium tuberculosis cells, leading to the resolution of the infection .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-10-8-14(25-21-10)17(23)22(9-12-4-3-7-24-12)18-20-16-11(2)13(19)5-6-15(16)26-18/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDNFCETSDANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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